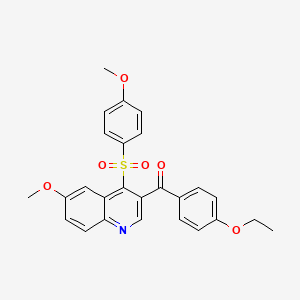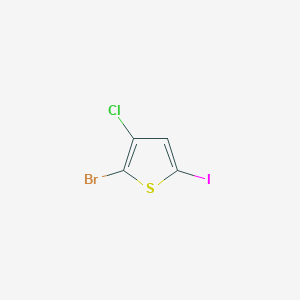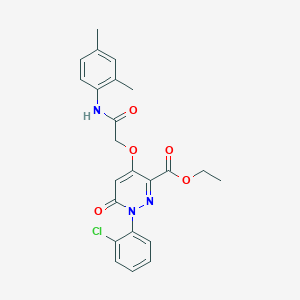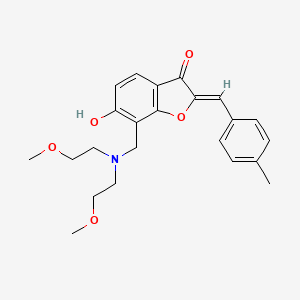
(4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone, also known as EPMQ, is a synthetic compound that belongs to the quinoline class of organic compounds. EPMQ has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
(4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has shown potential applications in the field of medicinal chemistry, particularly in the development of novel anticancer agents. (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has also been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells.
Mecanismo De Acción
The mechanism of action of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has been shown to bind to the colchicine-binding site of tubulin, which prevents the formation of microtubules and disrupts the normal function of the cytoskeleton. This leads to cell cycle arrest and ultimately apoptosis.
Biochemical and Physiological Effects
(4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has been shown to exhibit low toxicity in normal cells, indicating its potential as a selective anticancer agent. (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has also been shown to exhibit good pharmacokinetic properties, including good solubility, permeability, and stability. (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has been shown to accumulate in cancer cells, suggesting that it may have a selective effect on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone is its potential as a selective anticancer agent with low toxicity in normal cells. Another advantage is its good pharmacokinetic properties, which make it a promising candidate for further development. One limitation of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone is its relatively complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
Future research on (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Further studies could also investigate the mechanism of action of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone to gain a better understanding of its anticancer activity. In addition, future research could explore the potential of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone in combination with other anticancer agents to enhance its efficacy. Finally, future research could investigate the potential applications of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone in other fields, such as anti-inflammatory and anti-infective agents.
Métodos De Síntesis
The synthesis of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone involves the reaction of 6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinoline-3-carbaldehyde with 4-ethoxyaniline in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The synthesis of (4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone has been optimized to achieve a high yield and purity of the compound.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-[6-methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S/c1-4-33-19-7-5-17(6-8-19)25(28)23-16-27-24-14-11-20(32-3)15-22(24)26(23)34(29,30)21-12-9-18(31-2)10-13-21/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECLWQCPCGDEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(6-methoxy-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538296.png)
![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)
![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2538302.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2538304.png)

![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)
![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)
![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)

![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2538315.png)
